2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde

Description

Molecular Architecture and Stereochemical Considerations

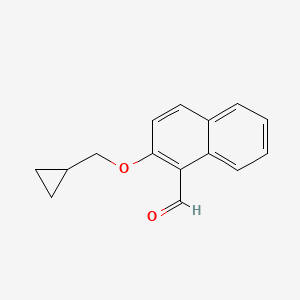

2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS 883528-03-8) features a naphthalene core substituted with a cyclopropylmethoxy group at position 2 and an aldehyde moiety at position 1 (Figure 1). The molecular formula is C₁₅H₁₄O₂ , with a calculated molecular weight of 226.27 g/mol . The cyclopropylmethoxy group consists of a methoxy bridge (-O-) connecting the naphthalene ring to a cyclopropane subunit, introducing significant steric strain due to the cyclopropane’s 60° bond angles.

Key Structural Features:

- Naphthalene Core : Planar aromatic system providing rigidity and conjugation.

- Aldehyde Group : Polar carbonyl (C=O) at position 1, enabling nucleophilic addition reactions.

- Cyclopropylmethoxy Substituent : The cyclopropane’s ring strain (~27 kcal/mol) and methoxy’s electron-donating effects influence reactivity and intermolecular interactions.

Stereochemical Analysis:

No chiral centers are present in the molecule, as confirmed by its symmetric substituents and planar naphthalene backbone. However, the cyclopropane’s rigid geometry restricts rotational freedom, favoring a specific spatial orientation of the methoxy group relative to the naphthalene ring.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) :

- Aldehyde Proton : Singlet at δ 10.36 ppm (C=O-H).

- Naphthalene Protons : Multiplet signals between δ 7.20–8.50 ppm (aromatic H).

- Cyclopropylmethoxy Protons :

¹³C NMR (101 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Key absorption bands include:

Comparative Analysis with Naphthalene-Based Aldehyde Derivatives

Electronic and Steric Effects of Substituents

Spectroscopic Trends

Reactivity Implications

The cyclopropylmethoxy group’s strain and electron-donating nature enhance the aldehyde’s susceptibility to nucleophilic attack, distinguishing it from alkyl-substituted analogs like 2-ethoxynaphthalene. Conversely, furan-based aldehydes (e.g., 4-isopropylfuran-2-carbaldehyde) exhibit reduced conjugation with the aromatic system, altering their electronic profiles.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-9-14-13-4-2-1-3-12(13)7-8-15(14)17-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBFICDPLKXNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C3=CC=CC=C3C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Formation via Williamson Ether Synthesis

The cyclopropylmethoxy group can be introduced by reacting 2-hydroxynaphthalene-1-carbaldehyde or a protected derivative with cyclopropylmethyl halide under basic conditions. The general procedure is:

- Dissolve 2-hydroxynaphthalene-1-carbaldehyde in anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran).

- Add a base such as potassium carbonate or sodium hydride to deprotonate the phenol.

- Slowly add cyclopropylmethyl bromide or chloride.

- Stir the reaction mixture at room temperature or slightly elevated temperature (40–60 °C) for several hours.

- Work up by aqueous extraction and purification by column chromatography.

This method ensures selective ether formation at the 2-position hydroxyl group without affecting the aldehyde functionality.

Synthesis of the Aldehyde Group

Two main approaches are used to introduce the aldehyde group at the 1-position:

Directed ortho-lithiation and formylation:

- Lithiate the 2-(cyclopropylmethoxy)naphthalene at the 1-position using a strong base such as n-butyllithium at low temperature (-78 °C).

- Quench the lithiated intermediate with electrophilic formylating agents like DMF (dimethylformamide).

- Acidic workup yields the aldehyde.

Oxidation of methyl precursor:

- Prepare 2-(cyclopropylmethoxy)-1-methylnaphthalene.

- Oxidize the methyl group to the aldehyde using reagents such as selenium dioxide (SeO2) or manganese dioxide (MnO2).

- Purify the aldehyde by chromatography or recrystallization.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Hydroxynaphthalene-1-carbaldehyde, K2CO3, cyclopropylmethyl bromide, DMF, 50 °C, 12 h | Etherification to form 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde precursor |

| 2 | n-BuLi, THF, -78 °C, then DMF, quench with NH4Cl | Directed ortho-lithiation and formylation to introduce aldehyde |

| 3 | Purification by silica gel chromatography | Isolation of pure 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde |

Analytical and Purification Details

- Chromatography: Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is typical for purification.

- Characterization:

- 1H NMR and 13C NMR confirm the aldehyde proton (~10 ppm) and aromatic protons.

- Mass spectrometry (HRMS) confirms molecular weight.

- Melting point determination for solid samples.

- Solvent drying and inert atmosphere: Reactions involving organolithium reagents are performed under nitrogen or argon in anhydrous solvents to prevent side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis + Directed ortho-lithiation | 2-Hydroxynaphthalene-1-carbaldehyde, cyclopropylmethyl halide, n-BuLi, DMF | Room temp for ether; -78 °C for lithiation | High regioselectivity, good yields | Requires low temperature, sensitive reagents |

| Methyl precursor oxidation | 2-(Cyclopropylmethoxy)-1-methylnaphthalene, SeO2 or MnO2 | Reflux or room temp oxidation | Simpler reagents | Possible overoxidation, lower selectivity |

Research Findings and Optimization Notes

- Etherification yields are optimized by controlling the base amount and reaction temperature to minimize side reactions.

- Directed ortho-lithiation requires precise temperature control to avoid lithiation at undesired positions.

- Oxidation methods vary in selectivity; selenium dioxide offers mild conditions but requires careful monitoring.

- Purification protocols ensure removal of unreacted starting materials and side products, crucial for obtaining analytically pure aldehyde.

Chemical Reactions Analysis

2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., NO2+ for nitration).

Scientific Research Applications

Overview

2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS: 883528-03-8) is an organic compound that has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and materials science. Its unique structure, which features a cyclopropylmethoxy group attached to a naphthalene backbone with an aldehyde functional group, allows it to interact with biological systems and participate in complex chemical reactions.

Pharmaceutical Development

2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

- Mechanism of Action : The compound may function as an enzyme inhibitor or receptor modulator, impacting pathways relevant to diseases such as cancer or neurodegenerative disorders.

- Case Studies : Research has indicated that derivatives of this compound exhibit promising anticancer properties, with studies showing inhibition of tumor growth in vitro and in vivo models.

Agrochemical Applications

The compound's unique chemical structure makes it suitable for development into agrochemicals, including herbicides and pesticides. Its efficacy can be attributed to its ability to disrupt specific biochemical pathways in target organisms.

- Research Findings : Preliminary studies have demonstrated that derivatives of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde can effectively inhibit the growth of certain plant pathogens, suggesting potential use in crop protection.

Material Science

In materials science, this compound can be employed in the synthesis of advanced materials with tailored properties, such as increased thermal stability or enhanced electrical conductivity.

- Applications : It can be integrated into polymer matrices or used as a precursor for the development of novel nanomaterials.

Case Studies

Several case studies highlight the effectiveness of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde in various applications:

- Anticancer Activity : A study demonstrated that derivatives showed significant cytotoxic effects against breast cancer cell lines, suggesting potential for development into therapeutic agents.

- Pesticidal Efficacy : Research indicated that formulations containing this compound effectively reduced fungal infections in crops, showcasing its potential as a biopesticide.

- Material Properties : Experiments have shown that incorporating this compound into polymer composites improved mechanical strength and thermal stability compared to standard formulations.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The cyclopropylmethoxy group may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Based Aldehydes

1-Naphthaldehyde (α-Naphthaldehyde)

- Structure : Carbaldehyde group at the 1-position of naphthalene.

- Molecular Weight : 156.18 g/mol.

- Key Differences : Lacks the cyclopropylmethoxy group, resulting in reduced steric hindrance and lower lipophilicity.

- Applications : Widely used in fragrances, dyes, and as a precursor for UV stabilizers .

- Comparison : The absence of the cyclopropylmethoxy group in 1-naphthaldehyde simplifies its synthesis but limits its utility in applications requiring enhanced metabolic stability or targeted electronic effects.

2-Naphthaldehyde (β-Naphthaldehyde)

- Structure : Carbaldehyde group at the 2-position of naphthalene.

- Key Differences : Positional isomerism alters electronic distribution; the 2-position is less sterically hindered than the 1-position.

- Applications : Less common than 1-naphthaldehyde but used in specialty chemical syntheses.

- Comparison : The 1-position carbaldehyde in the target compound may exhibit higher reactivity in nucleophilic additions due to proximity to the naphthalene ring’s electron-rich region .

Cyclopropylmethoxy-Substituted Aldehydes

4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (QD-5528)

- Structure : Cyclopropylmethoxy group at the 4-position and methyl group at the 3-position on a benzaldehyde backbone.

- Molecular Weight : 204.27 g/mol.

- Key Differences : Benzene ring instead of naphthalene; methyl group introduces additional steric effects.

- Comparison : The naphthalene backbone in the target compound may enhance π-π stacking interactions in molecular recognition, compared to the simpler benzene scaffold.

5-(Cyclopropylmethoxy)-2-nitrobenzaldehyde (QD-6183)

- Structure : Cyclopropylmethoxy at 5-position and nitro group at 2-position on benzaldehyde.

- Molecular Weight : 237.22 g/mol.

- Key Differences : Nitro group increases electrophilicity and reactivity, enabling participation in reduction or substitution reactions.

- Comparison : The nitro group in QD-6183 contrasts with the carbaldehyde’s role in the target compound, which is more suited for condensation or Grignard reactions .

Roflumilast

- Structure : Benzamide derivative with cyclopropylmethoxy and difluoromethoxy groups.

- Molecular Weight : 403.24 g/mol.

- Key Differences : Amide functionality and fluorine substituents enhance metabolic stability and target binding (PDE4 inhibition).

- Applications : Anti-inflammatory drug for COPD and asthma .

- Comparison : While both compounds feature cyclopropylmethoxy groups, roflumilast’s amide and fluorinated groups confer distinct pharmacological properties, whereas the target compound’s aldehyde group limits its direct therapeutic use but enhances synthetic versatility.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

This contrasts with 1-naphthaldehyde, where the aldehyde group deactivates the ring . Steric hindrance from the cyclopropyl group may slow hydrolysis of the ether linkage compared to linear alkoxy groups .

Reactivity and Stability :

- The aldehyde group in the target compound is highly reactive, making it prone to oxidation or nucleophilic attack. Derivatives like QD-6183 (nitro-substituted) exhibit complementary reactivity for reduction pathways .

- In contrast, roflumilast’s amide group provides stability under physiological conditions, enabling oral administration .

Biological Relevance :

- Cyclopropylmethoxy groups are associated with improved pharmacokinetic profiles in drug candidates, as seen in roflumilast’s high potency (IC50 = 0.8 nM for PDE4 inhibition) . While the target compound lacks direct bioactivity, its structural features could be leveraged in prodrug designs.

Biological Activity

2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications.

2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde has the following chemical characteristics:

- Molecular Formula : CHO

- CAS Number : 883528-03-8

- Structure : The compound features a naphthalene core substituted with a cyclopropylmethoxy group and an aldehyde functional group, which are crucial for its biological activity.

The biological activity of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde primarily involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity. Additionally, the cyclopropylmethoxy group may enhance binding affinity and specificity for these targets .

Enzyme Inhibition

Research indicates that 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde can inhibit specific enzymes involved in metabolic pathways. For instance:

- Topoisomerase II : The compound has been shown to bind to topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells. This interaction highlights its potential as an anticancer agent .

Cell Signaling Pathways

The compound influences various cell signaling pathways:

- It can alter gene expression and cellular metabolism, which may contribute to its effects on cell proliferation and survival .

Case Studies

- Neuroblastoma Cells : In studies involving SH-SY5Y neuroblastoma cells, the compound exhibited neuroprotective effects by modulating apoptotic pathways, indicating potential applications in neurodegenerative diseases .

- Cancer Cell Lines : In vitro studies have demonstrated that 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde induces apoptosis in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .

Dosage Effects and Toxicity

The biological effects of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde are dose-dependent:

- Lower Doses : May exhibit therapeutic effects without significant toxicity.

- Higher Doses : Associated with increased cytotoxicity, particularly in cancerous cells .

Pharmacological Applications

Given its biological activities, 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde is being explored for several pharmacological applications:

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 1-naphthol with cyclopropylmethyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base to form 2-(cyclopropylmethoxy)naphthalene .

- Step 2: Oxidize the intermediate to the carbaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.

- Optimization: Reaction temperature (e.g., 0–25°C), catalyst selection (e.g., phase-transfer catalysts), and purification via column chromatography (hexane/ethyl acetate gradients) can improve yield and purity. For structurally similar compounds, multi-step protocols with controlled conditions (e.g., anhydrous environments) are critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy: Confirm the aldehyde group via FT-IR (stretching at ~1700 cm⁻¹ for C=O) and ¹³C NMR (δ ~190 ppm for aldehyde carbon).

- Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺). Cross-reference data with NIST Chemistry WebBook for validation .

Q. What are the stability considerations for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde under storage?

Methodological Answer:

- Storage: Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption.

- Degradation Monitoring: Regular TLC or GC-MS analysis can detect aldehyde oxidation to carboxylic acid or cyclopropane ring-opening byproducts. Stability studies should include accelerated aging at 40°C/75% RH for 4 weeks .

Advanced Research Questions

Q. How can researchers design toxicological studies to evaluate this compound’s safety profile?

Methodological Answer:

- Experimental Design: Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents via oral/dermal routes) and subchronic exposure (28-day repeated dosing).

- Risk of Bias Mitigation: Use Table C-7 (Risk of Bias Questionnaire for Animal Studies) to ensure dose randomization, allocation concealment, and blinded outcome assessment .

- Endpoints: Include hepatic/renal histopathology, hematological parameters, and oxidative stress markers (e.g., glutathione levels) .

Q. How can contradictory data in toxicity studies be resolved?

Methodological Answer:

- Confidence Grading: Apply the criteria in : classify studies as High/Moderate/Low Confidence based on outcome reporting, dose standardization, and bias control.

- Meta-Analysis: Pool data from studies with High/Moderate Confidence and use statistical tools (e.g., random-effects models) to address heterogeneity. Conflicting results may arise from species-specific metabolism or exposure route differences .

Q. What computational approaches predict the environmental fate of this compound?

Methodological Answer:

- QSPR Models: Use quantitative structure-property relationship models to estimate log P (octanol-water partition coefficient) and biodegradability.

- Database Mining: Apply PubMed/TOXCENTER query strings (e.g., "Naphthalenes/pharmacokinetics"[MeSH] AND "environmental exposure"[MeSH]) to identify analogous compounds’ degradation pathways .

- Experimental Validation: Measure hydrolysis rates at varying pH and UV-Vis stability to assess photolytic degradation .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Methodological Answer:

- Core Modifications: Compare with analogs like cyclopropyl(naphthalen-1-yl)methanamine hydrochloride (). Introduce electron-withdrawing groups (e.g., NO₂) at the naphthalene 4-position to enhance electrophilic reactivity.

- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to cytochrome P450 enzymes or aryl hydrocarbon receptors. Validate with in vitro assays (e.g., CYP inhibition) .

Q. What methodologies assess metabolic pathways in mammalian systems?

Methodological Answer:

- In Vitro Metabolism: Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., aldehyde oxidation to carboxylic acid).

- LC-MS/MS Analysis: Detect glucuronide or sulfate conjugates (phase II metabolism) via negative-ion mode.

- Isotope Tracing: Label the cyclopropane ring with ¹³C to track ring-opening metabolites .

Q. How can researchers address challenges in detecting environmental residues?

Methodological Answer:

- Sample Preparation: Use SPE (solid-phase extraction) with C18 cartridges for water/soil samples.

- Analytical Methods: GC-MS with electron capture detection (ECD) for trace-level quantification (LOD < 1 ppb). Cross-validate with HPLC-MS/MS for polar degradation products .

Q. What experimental strategies evaluate the compound’s chiral impact (if applicable)?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis to separate enantiomers.

- Biological Testing: Compare enantiomers’ toxicity (e.g., IC₅₀ in cell lines) and metabolic rates. For synthesis, employ asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.